molecular formula C4H2FIN2 B13465538 4-Fluoro-5-iodopyrimidine

4-Fluoro-5-iodopyrimidine

Cat. No.: B13465538
M. Wt: 223.97 g/mol
InChI Key: CYKVGJUBFRLTNR-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodopyrimidine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyrimidine using iodine and a suitable oxidizing agent. Another approach is the Suzuki-Miyaura coupling reaction, where 4-fluoropyrimidine is coupled with an iodinated boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed:

    Substituted Pyrimidines: Various functionalized pyrimidines with different substituents at the 4- and 5-positions.

    Coupled Products: Biaryl or heteroaryl compounds formed through cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase, by forming a covalent complex with the enzyme and its cofactor . This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

IUPAC Name

4-fluoro-5-iodopyrimidine

InChI

InChI=1S/C4H2FIN2/c5-4-3(6)1-7-2-8-4/h1-2H

InChI Key

CYKVGJUBFRLTNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)F)I

Origin of Product

United States

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